![molecular formula C12H15N3 B1527559 [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine CAS No. 933722-03-3](/img/structure/B1527559.png)
[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine
Übersicht
Beschreibung
[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a phenethyl group and a methanamine moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors or modulators of various biological pathways.
Target Enzymes and Receptors
- Carbonic Anhydrase (CA) : Some derivatives of imidazole compounds have shown inhibitory effects on CA, which plays a vital role in physiological processes such as respiration and acid-base balance. For instance, certain phenyl-substituted imidazoles exhibit IC50 values ranging from 12.1 to 53.6 µM against CA-II, indicating potential therapeutic applications in conditions like glaucoma and edema .
- Polyketide Synthase (Pks13) : The compound's structural analogs have been explored for their ability to inhibit Pks13, a critical enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Modifications to the imidazole ring have been shown to enhance potency against this target .
Biological Activity Data
Activity | IC50 Value (µM) | Reference |
---|---|---|
CA-II Inhibition | 12.1 - 53.6 | |
Pks13 Inhibition | Varies (dependent on modification) | |
Antimicrobial Activity | Not specified |
Antitubercular Activity
A study focused on the antitubercular properties of related imidazole compounds demonstrated significant bactericidal activity against Mycobacterium tuberculosis. The research highlighted that modifications to the imidazole ring could lead to enhanced efficacy, with some compounds showing MIC values as low as 0.006 µg/mL .
Antiparasitic Effects
Research has also indicated that certain derivatives exhibit activity against Leishmania donovani, suggesting potential applications in treating leishmaniasis. In vitro studies showed improved efficacy compared to standard treatments, emphasizing the need for further exploration into the structure-activity relationship (SAR) of these compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives, including compounds similar to [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine, which demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Antiparasitic Properties
Imidazole derivatives have been explored for their antiparasitic effects. For instance, compounds with similar structures have shown efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The activity was attributed to their ability to target specific pathways within the parasite, leading to cell death .
Cancer Research
In cancer research, this compound has potential as an anticancer agent. Studies have demonstrated that imidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. For example, a related compound was found to exhibit selective toxicity towards Ewing's sarcoma cells .
Neurological Applications
There is emerging interest in the neuroprotective effects of imidazole derivatives. Research suggests that certain compounds can modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as Alzheimer's disease and depression. The ability of these compounds to cross the blood-brain barrier enhances their potential as neuroprotective agents .
Case Studies and Experimental Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine, and how can yield and purity be optimized?
- Methodological Answer : The synthesis typically involves cycloaddition reactions or nucleophilic substitution on imidazole precursors. For example, cycloaddition between ethyl isocyanoacetate and imidoyl chlorides can yield the imidazole core, followed by phenylethyl group introduction via alkylation . Optimization includes:
- Temperature control : Maintaining 60–80°C during alkylation to minimize side reactions.
- Catalyst use : Pd/C or Ni catalysts for selective N-alkylation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity (>95%) .
- Data Reference : A typical yield of 65–75% is reported under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms the imidazole ring (δ 7.2–7.4 ppm for aromatic protons) and phenylethyl chain (δ 2.8–3.1 ppm for CH₂ groups) .
- Mass spectrometry : ESI-MS (m/z 228.3 [M+H]⁺) verifies molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. How is the compound screened for initial biological activity in academic settings?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Testing against kinases or GPCRs at 10 µM concentrations .
- Antimicrobial screening : Agar diffusion assays (e.g., E. coli, S. aureus) at 100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Approaches include:
- Comparative SAR studies : Systematic substitution of the phenylethyl group (e.g., halogenated or methylated analogs) to isolate activity trends .
- Standardized protocols : Replicating assays under identical conditions (e.g., pH, temperature) .
- Meta-analysis : Aggregating data from PubMed and Scopus to identify consensus mechanisms .
Q. How can structure-activity relationship (SAR) studies guide the design of potent derivatives?
- Methodological Answer :
- Core modifications : Replacing the imidazole ring with benzimidazole (e.g., (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine) enhances metabolic stability .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increases receptor binding affinity .
- Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with His278 in target enzymes) .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Receptor profiling : Radioligand binding assays (e.g., ³H-labeled ligands) quantify affinity for adenosine A₂A receptors (Kᵢ < 100 nM) .
- Kinetic studies : Stopped-flow spectroscopy measures binding rates (kₒₙ/kₒff) to differentiate selective vs. non-selective interactions .
- Mutagenesis : Site-directed mutations in target proteins (e.g., Thr88Ala in kinases) reveal key binding residues .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for this compound?
- Methodological Answer : Discrepancies may stem from:
- Cell line variability : HepG2 vs. HEK293 cells show differing sensitivity due to metabolic enzyme expression .
- Solubility issues : DMSO stock concentration (>0.1% v/v) may artifactually reduce viability .
- Batch purity : Impurities (e.g., unreacted alkylating agents) in early syntheses skew results .
Eigenschaften
IUPAC Name |
[1-(2-phenylethyl)imidazol-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12-14-7-9-15(12)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMPLWZRMFKRRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.